(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule featuring multiple functional groups, including a hydroxy group, a thiophene ring, a methoxyphenyl group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methoxybenzaldehyde, thiophene-2-carbaldehyde, and 6-methyl-2-aminobenzothiazole.
Step 1 Formation of Pyrrolidine-2,3-dione Core: The initial step involves the formation of the pyrrolidine-2,3-dione core through a cyclization reaction. This can be achieved by reacting 2-methoxybenzaldehyde with a suitable amine under acidic or basic conditions.
Step 2 Introduction of Benzothiazole Moiety: The benzothiazole ring is introduced via a condensation reaction between the cyclized product and 6-methyl-2-aminobenzothiazole.
Step 3 Formation of the Hydroxy(thiophen-2-yl)methylidene Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form hydroxyl groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural complexity.
Biological Probes: Can be used in the study of biological pathways.
Medicine
Drug Development:
Diagnostics: Use in the development of diagnostic agents due to its unique structural features.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The hydroxy(thiophen-2-yl)methylidene group may also play a role in binding to specific sites on proteins or other biomolecules, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
- (4E)-4-[hydroxy(furan-2-yl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
Uniqueness
The presence of the thiophene ring in (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione distinguishes it from similar compounds
This compound , covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C24H18N2O4S2 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-hydroxy-2-(2-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O4S2/c1-13-9-10-15-18(12-13)32-24(25-15)26-20(14-6-3-4-7-16(14)30-2)19(22(28)23(26)29)21(27)17-8-5-11-31-17/h3-12,20,28H,1-2H3 |
InChI Key |
RXAKGIJFIXLRAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5OC |
Origin of Product |
United States |
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